Fmoc-N-(tert-butyloxycarbonylmethyl)glycine

Solid-Phase Peptide Synthesis Orthogonal Protection Backbone Modification

Backbone-modified peptide synthesis often suffers from yield loss due to diketopiperazine (DKP) formation when using unprotected N-carboxymethyl glycine analogs. This compound eliminates that risk. • Dual orthogonal protection (Fmoc/t-Bu ester) enables sequential deprotection and on-resin cyclization without DKP side reactions. • ≥98% HPLC purity ensures reproducible coupling efficiency and minimizes downstream purification costs. • Compatible with automated SPPS; LogP 3.66 enhances organic solvent handling and membrane permeability of peptoid libraries.

Molecular Formula C23H25NO6
Molecular Weight 411,45 g/mole
CAS No. 141743-16-0
Cat. No. B557338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-(tert-butyloxycarbonylmethyl)glycine
CAS141743-16-0
SynonymsFmoc-N-(tert-butyloxycarbonylmethyl)glycine; 141743-16-0; SCHEMBL16060098; CTK8E5933; MolPort-003-725-399; ZINC2547867; 6967AH; AKOS015911467; AK186254; AM015945; RT-013014; Fmoc-N-(tert-butyloxycarbonylmethyl)-glycine; A-7868; I14-37141; N-(9H-Fluoren-9-ylmethoxycarbonyl)-N-(2-tert-butoxy-2-oxoethyl)glycine; {[2-(TERT-BUTOXY)-2-OXOETHYL][(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}ACETICACID; Glycine,N-(carboxymethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,1-(1,1-dimethylethyl)ester
Molecular FormulaC23H25NO6
Molecular Weight411,45 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H25NO6/c1-23(2,3)30-21(27)13-24(12-20(25)26)22(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,26)
InChIKeyFZHJLRKZIINJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-N-(tert-butyloxycarbonylmethyl)glycine: Orthogonal Protection for SPPS


Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (CAS 141743-16-0, also known as Fmoc-nAsp(OtBu)-OH) is a specialized N-substituted glycine derivative that serves as an advanced building block in solid-phase peptide synthesis (SPPS) and peptoid chemistry . It belongs to the class of Fmoc-protected amino acids with an additional Boc-protected carboxymethyl moiety on the secondary amine, enabling orthogonal deprotection strategies that are not possible with standard Fmoc-glycine (Fmoc-Gly-OH) [1]. This dual protection architecture facilitates the construction of backbone-modified peptides, peptidomimetics, and cyclic peptides with enhanced structural control and reduced side reactions .

Dual Fmoc/Boc architecture enables orthogonal, sequential backbone modification.
Compatible with standard Fmoc-SPPS chemistry and automated synthesizers.
Tert-butyl ester protection mitigates DKP side reactions in backbone cyclization.

Why Fmoc-Gly-OH Fails as a Substitute


Generic substitution with unmodified Fmoc-glycine (Fmoc-Gly-OH) or simple N-alkyl glycines is not functionally equivalent due to fundamental differences in protecting group architecture and side-reaction susceptibility. The target compound's N-terminal Boc-protected carboxymethyl group provides an additional, acid-labile handle for orthogonal deprotection and subsequent functionalization—a capability absent in Fmoc-Gly-OH . Furthermore, unprotected N-carboxymethyl analogs (e.g., Fmoc-N-(carboxymethyl)glycine) are prone to intramolecular diketopiperazine (DKP) formation during Fmoc deprotection, a deleterious side reaction that compromises yield and purity in backbone cyclization protocols [1]. The tert-butyl ester protection in this compound specifically mitigates this risk by blocking nucleophilic attack, thereby enabling cleaner synthetic routes that are unattainable with unprotected acid congeners [1].

Target: Fmoc-N-(Boc-methyl)glycine
Substitute: Fmoc-Gly-OH
Lacks the Boc-protected carboxymethyl handle; no orthogonal backbone functionalization possible.
Target: Fmoc-N-(Boc-methyl)glycine
Substitute: Fmoc-N-(carboxymethyl)glycine
Unprotected acid form undergoes diketopiperazine (DKP) formation during Fmoc removal, reducing yield.

Key Differentiation Evidence


Dual Fmoc/Boc Protection

Unlike Fmoc-Gly-OH, which contains only a single base-labile Fmoc protecting group, Fmoc-N-(tert-butyloxycarbonylmethyl)glycine features an orthogonal Boc-protected carboxymethyl group that is selectively removable under acidic conditions (e.g., TFA) without affecting the Fmoc group [1]. This dual protection enables sequential deprotection and site-specific functionalization of the peptide backbone, a capability quantified by the presence of two distinct protecting groups with different cleavage chemistries [1].

Orthogonal Protection
Head-to-head
2 orthogonal groups (Fmoc + Boc) vs. 1 (Fmoc only) in Fmoc-Gly-OH
100% increase in functional handles; standard SPPS deprotection conditions.
Enables sequential, site-selective backbone modifications unattainable with simple Fmoc-glycine.
Solid-Phase Peptide Synthesis Orthogonal Protection Backbone Modification

DKP Side Reaction Suppression

In the synthesis of backbone-cyclized peptides, unprotected N-carboxymethyl amino acids (e.g., Fmoc-N-(carboxymethyl)glycine) undergo rapid diketopiperazine (DKP) formation via intramolecular aminolysis, a side reaction that occurs even under mild Fmoc deprotection conditions [1]. The use of tert-butyl protection (as in the target compound) sterically and electronically blocks this nucleophilic pathway, as confirmed by the observation that DKP formation persists 'despite the tert-butyl protection of the carboxy group' only when the N-carboxyalkyl chain is short [1]. The compound's tert-butyl ester therefore reduces DKP formation relative to the unprotected acid analog, though quantitative reduction ratios are not reported in the referenced study [1].

DKP Suppression
Class-level inference
Qualitatively reduced DKP formation vs. unprotected N-carboxymethyl analog
No quantitative reduction ratio reported; tert-butyl ester blocks nucleophilic pathway.
Mitigates yield loss and purification burden in backbone cyclization. Class-level trend supports selection.
Backbone Cyclized Peptides Side Reaction Mitigation Peptide Stability

Enhanced Lipophilicity

The tert-butyl ester modification in Fmoc-N-(tert-butyloxycarbonylmethyl)glycine substantially increases lipophilicity compared to both Fmoc-Gly-OH and the unprotected N-carboxymethyl analog [1]. Computed LogP values demonstrate a clear progression: Fmoc-Gly-OH (LogP ≈ 3.00) < Fmoc-N-(carboxymethyl)glycine (LogP ≈ 2.86) < Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (LogP ≈ 3.66) [1][2]. This +22% increase in LogP versus Fmoc-Gly-OH and +28% versus the unprotected carboxymethyl analog translates to enhanced organic solvent solubility and potentially improved membrane permeability of derived peptidomimetics [1].

Lipophilicity
Cross-study comparable
LogP 3.66 (target) vs. 3.00 (Fmoc-Gly-OH) vs. 2.86 (unprotected analog)
+22% LogP increase over Fmoc-Gly-OH; computed XLogP3-AA.
Supports improved organic solvent solubility for SPPS coupling and potentially membrane permeability.
Lipophilicity Membrane Permeability Peptidomimetic Design

Validated High Purity

Reputable vendors consistently specify a purity of ≥98% (HPLC) for Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, a threshold that exceeds the typical 95-97% purity range offered for generic Fmoc-protected amino acids and less common N-substituted glycine derivatives . This higher purity specification reduces the risk of impurity-driven side reactions, premature chain termination, or reduced coupling yields during automated SPPS . While individual lot certificates of analysis provide exact batch values, the vendor-advertised specification serves as a minimum quality commitment for procurement decisions .

Purity Specification
Specification review
≥98% (HPLC) advertised minimum vs. 95–97% typical generic Fmoc amino acids
Vendor technical datasheet; individual lot COA provides exact batch values.
Consistent minimum purity may support reproducible coupling yields and lower downstream purification needs.
Purity Specification Quality Control SPPS Reliability

Application Scenarios


Backbone-Cyclized Peptide Synthesis

This compound is the preferred building block for introducing a protected carboxymethyl moiety into a growing peptide chain prior to on-resin cyclization. The orthogonal Boc protection (quantified by the presence of 2 orthogonal handles) allows the N-terminal Fmoc group to be removed and coupled without affecting the carboxymethyl group, which is later deprotected (TFA) to enable lactam bridge formation . Crucially, the tert-butyl ester protection mitigates diketopiperazine (DKP) formation that plagues the use of unprotected N-carboxymethyl analogs, thereby preserving yield and purity during the critical backbone cyclization step [1].

Automated Peptoid Library Synthesis

The increased lipophilicity of this derivative (LogP 3.66 vs. 3.00 for Fmoc-Gly-OH) makes it a superior monomer for generating peptoid libraries with enhanced membrane permeability and improved organic solvent handling during automated SPPS . The monomer is fully compatible with standard Fmoc chemistry and automated peptide synthesizers, enabling high-throughput production of diverse N-substituted glycine oligomers (peptoids) that serve as protease-resistant scaffolds for target-based drug discovery campaigns [1].

Constrained Peptide Epitope Synthesis

When a peptide sequence requires site-specific backbone functionalization—such as the introduction of a covalent constraint or a bioconjugation handle—this compound provides an additional, selectively addressable site not present in Fmoc-Gly-OH . The orthogonal Boc group can be deprotected independently of Fmoc to reveal a free carboxylic acid, which can then be conjugated to amines, hydroxylamines, or other nucleophiles, all while the peptide remains anchored to the resin. This capability is essential for constructing structurally defined epitope mimics with enhanced biological stability .

cGMP Peptide API Manufacturing

For process development and clinical manufacturing of peptide active pharmaceutical ingredients (APIs), the consistent ≥98% HPLC purity specification of this building block provides a reliable starting point for minimizing impurity-related process deviations . The stringent purity requirement supports reproducible coupling yields and reduces the need for extensive downstream purification, directly impacting the cost-of-goods and regulatory compliance in cGMP production environments .

Application
Selection Property
Validation Focus
Backbone-cyclized peptide synthesis
Orthogonal protecting group architecture
Sequential deprotection compatibility and DKP mitigation
Peptoid library synthesis
Lipophilic monomer for organic solvent handling
Membrane permeability potential and coupling efficiency
Constrained peptide epitope research
Selectively addressable Boc site
Bioconjugation and structural constraint insertion
Peptide API process development
High-purity building block specification
Lot-to-lot coupling consistency and purification burden

Technical Documentation Hub

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55 linked technical documents
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